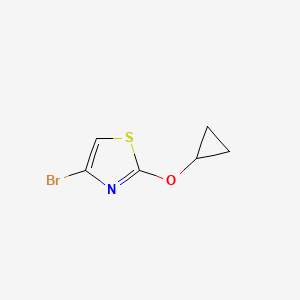

4-Bromo-2-cyclopropoxythiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNOS |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

4-bromo-2-cyclopropyloxy-1,3-thiazole |

InChI |

InChI=1S/C6H6BrNOS/c7-5-3-10-6(8-5)9-4-1-2-4/h3-4H,1-2H2 |

InChI Key |

UGDDIVBUQSBHAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=NC(=CS2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Cyclopropoxythiazole

Retrosynthetic Analysis of 4-Bromo-2-cyclopropoxythiazole (B6231661)

Retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, suggests two primary pathways for the synthesis of this compound. These routes hinge on the sequence of forming the C-O (cyclopropoxy) and C-Br (bromo) bonds.

Route A involves an initial disconnection of the C4-Br bond, proposing 2-cyclopropoxythiazole as a key intermediate. A subsequent disconnection of the C2-O ether bond leads back to a 2-halothiazole precursor and cyclopropanol (B106826). This route relies on a regioselective bromination of the 2-cyclopropoxythiazole intermediate.

Route B disconnects the C2-O ether bond first. This points to a 4-brominated thiazole (B1198619) precursor that already contains a suitable leaving group at the C2 position, such as 2,4-dibromothiazole (B130268). This precursor can then be traced back to simpler, more readily available thiazole derivatives.

A comparative analysis of these routes favors Route B . The thiazole ring's inherent electronic properties make regioselective functionalization challenging. The C5 position is the most electron-rich and typically the most reactive towards electrophilic substitution. wikipedia.orgpharmaguideline.com Therefore, attempting to directly brominate 2-cyclopropoxythiazole (Route A) would likely result in the undesired 5-bromo isomer. Route B circumvents this issue by utilizing a precursor, 2,4-dibromothiazole, where the bromine positions are already established. The known difference in reactivity between the C2 and C4 positions on the thiazole ring can then be exploited to selectively introduce the cyclopropoxy group. thieme-connect.comthieme-connect.com

Precursor Identification and Availability for this compound Synthesis

Based on the more viable retrosynthetic pathway (Route B), the synthesis of this compound is contingent on two key precursors: 2,4-dibromothiazole and cyclopropanol.

2,4-Dibromothiazole: This is the foundational heterocyclic building block. It is not abundantly available but can be synthesized through various methods. One common approach involves the diazotization of 2-aminothiazole (B372263) followed by a Sandmeyer-type reaction, though this can lead to mixtures. More refined methods include the sequential bromination and debromination of thiazole itself or its derivatives to isolate the desired 2,4-disubstituted isomer. lookchem.com Its synthesis from 2-amino-4-bromothiazole (B130272) or via exhaustive bromination of other thiazole precursors under specific conditions has also been reported. nih.gov

Cyclopropanol: This provides the cyclopropoxy moiety. Cyclopropanol is a commercially available reagent, making it a readily accessible component for the synthesis. It is used to generate the cyclopropoxide nucleophile, typically by reaction with a strong base like sodium hydride or potassium metal.

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Molecular Formula | Role in Synthesis | Availability |

|---|---|---|---|

| 2,4-Dibromothiazole | C₃HBr₂NS | Thiazole backbone with pre-installed bromine atoms at C2 and C4 | Commercially available from specialty suppliers; can be synthesized |

Direct Bromination Strategies for Thiazole Rings Precursors

While the most logical route to this compound utilizes a pre-brominated precursor, it is instructive to consider direct bromination strategies to understand the challenges of regioselectivity. The target requires bromination at the C4 position, which is not the kinetically favored site for electrophilic attack.

Electrophilic Bromination Techniques

Electrophilic aromatic substitution is the standard mechanism for brominating aromatic rings. For thiazoles, the ring is generally considered electron-deficient compared to benzene, making substitution reactions less facile. ias.ac.in However, the presence of an activating group, such as the 2-cyclopropoxy group, would increase the ring's reactivity. The oxygen atom donates electron density into the ring, facilitating electrophilic attack.

Despite this activation, the inherent electron distribution of the thiazole ring strongly directs incoming electrophiles. Pi-electron density calculations and extensive experimental data confirm that the C5 position is the most nucleophilic site. wikipedia.org Therefore, treating 2-cyclopropoxythiazole with a standard electrophilic bromine source (e.g., Br₂ or N-Bromosuccinimide) would be expected to yield primarily 5-Bromo-2-cyclopropoxythiazole.

Regioselective Bromination Approaches

Achieving regioselective bromination at the C4 position of a 2-alkoxy-substituted thiazole is synthetically challenging and generally avoided. A successful strategy would require overcoming the intrinsic preference for C5 substitution. Hypothetical approaches could involve:

Blocking the C5 Position: If the C5 position is occupied by a removable blocking group, bromination could be forced to occur at C4, followed by the removal of the blocking group.

Directed Metalation: A directed ortho-metalation approach, if a suitable directing group could be installed, might allow for deprotonation at C4 followed by quenching with a bromine source.

However, these multi-step approaches are less efficient than starting with a commercially available or readily synthesized, correctly substituted precursor. The use of 2,4-dibromothiazole as the starting material is the most effective regioselective "bromination" strategy, as it entirely bypasses the problematic electrophilic substitution step on the activated ring. thieme-connect.comthieme-connect.comnih.gov

Alkoxylation Approaches for Cyclopropoxy Introduction

The introduction of the cyclopropoxy group onto the thiazole ring is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide from the aromatic ring by an alkoxide nucleophile.

Nucleophilic Substitution of Halogenated Thiazoles

The key to the synthesis of this compound is the regioselective reaction of a dihalogenated precursor with a cyclopropoxide salt. The reaction proceeds by treating 2,4-dibromothiazole with sodium or potassium cyclopropoxide. The cyclopropoxide is typically generated in situ by reacting cyclopropanol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). google.comgoogle.com

The critical aspect of this step is its regioselectivity. The halogen at the C2 position of the thiazole ring is significantly more reactive towards nucleophilic attack than the halogen at the C4 position. thieme-connect.comthieme-connect.com This is due to the C2 carbon being positioned between two electronegative heteroatoms (nitrogen and sulfur), which makes it more electron-deficient and thus a better electrophilic site. Consequently, the cyclopropoxide nucleophile will preferentially attack the C2 position, displacing the bromide and forming the desired 2-cyclopropoxy ether linkage while leaving the C4-bromo substituent intact. nih.gov

Table 2: Representative Conditions for 2-Alkoxylation of Halothiazoles

| Halothiazole Substrate | Alkoxide/Alcohol | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 2-Halothiazole | Methanol | Sodium/Potassium Methoxide | Methanol | Reflux | google.comgoogle.com |

| 2-Halothiazole | Ethanol/Isopropanol | Corresponding Metal Alkoxide | Corresponding Alcohol | Reflux | google.comgoogleapis.com |

While the table shows conditions for various nucleophiles, the principles for alkoxylation are consistent, typically involving the reaction of a 2-halothiazole with a metal alkoxide in a suitable solvent under reflux conditions. google.comgoogle.com This established reactivity pattern makes the nucleophilic substitution on 2,4-dibromothiazole a reliable and regioselective method for obtaining this compound.

Mitsunobu Reaction Variations

A primary and highly plausible method for synthesizing this compound is through the etherification of a 4-bromo-2-hydroxythiazole precursor with cyclopropanol via the Mitsunobu reaction. This reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, under mild conditions with an inversion of stereochemistry. wikipedia.orgjk-sci.commdpi.com

The standard Mitsunobu reaction involves three key reagents: a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃), an azodicarboxylate (like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)), and a nucleophile (in this case, cyclopropanol). wikipedia.orgjk-sci.com The reaction proceeds through the formation of an oxyphosphonium intermediate from the 2-hydroxythiazole, which is then displaced by the cyclopropanol nucleophile in an Sₙ2 fashion. jk-sci.com

Variations on the classical Mitsunobu protocol could be employed to optimize the synthesis. These variations often focus on the azodicarboxylate reagent to simplify purification or to accommodate more basic nucleophiles. wikipedia.org While DEAD and DIAD are common, other reagents such as 1,1′-(azodicarbonyl)dipiperidine (ADDP) in conjunction with tributylphosphine (B147548) (PBu₃) have been developed. For the synthesis of this compound, starting with 4-bromo-2-hydroxythiazole, the selection between DEAD and DIAD would be a key variable, as DIAD is often used for its slightly lower reactivity and potentially cleaner reactions.

The general mechanism involves the initial reaction of triphenylphosphine with the azodicarboxylate (e.g., DEAD) to form a betaine (B1666868) intermediate. This intermediate deprotonates the acidic proton of the nucleophile (cyclopropanol), although in the canonical mechanism, it is the acidic pronucleophile (in other cases, a carboxylic acid, for example) that is deprotonated. In the context of O-alkylation of a thiazolone, the tautomeric 2-hydroxythiazole acts as the acidic component that is activated by the PPh₃/DEAD adduct. The subsequent Sₙ2 attack by cyclopropanol on the activated thiazole would yield the desired this compound and triphenylphosphine oxide. wikipedia.org

One-Pot and Multicomponent Synthesis of this compound

Currently, there are no specific one-pot or multicomponent reactions reported in the literature for the direct synthesis of this compound. Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. researchgate.net While MCRs for synthesizing diverse thiazole scaffolds are known, they typically build the thiazole ring from acyclic precursors, such as α-haloketones and thioamides (the Hantzsch synthesis). derpharmachemica.com

A hypothetical one-pot synthesis for this specific target would be exceptionally complex, requiring the simultaneous or sequential formation of the 4-bromo-thiazole ring and the installation of the 2-cyclopropoxy group without isolation of intermediates. For instance, a one-pot process might involve the Hantzsch condensation to form a 2-amino-4-substituted thiazole, followed by diazotization and substitution to install the bromo and hydroxy groups, and a final etherification step. Such a sequence performed in a single pot without purification would likely lead to low yields and significant side products.

More commonly, thiazole synthesis is achieved through multi-step sequences. For example, a plausible route could start with the in situ preparation of an α-bromoketone which then reacts with a thiosemicarbazide (B42300) in the presence of a catalyst to form the thiazole ring in a one-pot, multi-step process. ijcce.ac.ir However, incorporating both the C4-bromo and C2-cyclopropoxy functionalities into such a sequence remains a significant synthetic challenge that has not been documented. Therefore, a stepwise approach is the most chemically viable pathway.

Optimization of Reaction Conditions and Yields

Optimizing the proposed synthesis of this compound would focus on the key etherification step, likely a Mitsunobu reaction.

Catalyst Selection and Optimization

The Mitsunobu reaction is primarily reagent-mediated rather than catalytic. The key reagents, the phosphine and the azodicarboxylate, are consumed stoichiometrically. Therefore, optimization focuses on the choice of these reagents rather than a catalyst.

Phosphine: Triphenylphosphine (PPh₃) is standard. Variations like tributylphosphine (P(n-Bu)₃) can be used, which may alter reactivity and simplify workup, as the resulting phosphine oxide has different solubility properties. jk-sci.com

Azodicarboxylate: DEAD and DIAD are the most common choices. Optimization would involve screening these to determine which provides a better yield and purity profile for the specific substrate combination of 4-bromo-2-hydroxythiazole and cyclopropanol. jk-sci.com

For the synthesis of the precursors, catalytic methods are highly relevant. For example, if starting from 2,4-dibromothiazole, a regioselective cross-coupling reaction to introduce a different group at the 2-position could be catalyzed by a Palladium(0) complex, such as Pd(PPh₃)₄. nih.gov

Solvent Effects on Reaction Efficiency

The choice of solvent can dramatically impact the efficiency of the Mitsunobu reaction. Studies have shown that reaction rates are often faster in non-polar solvents. griffith.edu.au This is because side reactions, which can consume the reagents, may be more prevalent in polar solvents. griffith.edu.au

For the proposed synthesis, a screening of aprotic solvents with varying polarity would be essential for optimization.

Table 1: Representative Solvents for Mitsunobu Reaction Optimization

| Solvent | Type | Polarity | Typical Application Notes |

|---|---|---|---|

| Tetrahydrofuran (THF) | Aprotic Ether | Moderately Polar | Most common solvent for Mitsunobu reactions, good balance of solubility and reactivity. wikipedia.org |

| Diethyl Ether | Aprotic Ether | Non-polar | Can improve yields for sterically hindered substrates by suppressing side reactions. researchgate.net |

| Dichloromethane (DCM) | Aprotic Halogenated | Polar | Sometimes used, but can lead to lower yields in certain cases compared to THF. griffith.edu.au |

The optimal solvent would maximize the yield of this compound by favoring the desired Sₙ2 pathway while minimizing competing side reactions.

Temperature and Pressure Influence on Synthesis

Temperature is a critical parameter for controlling the Mitsunobu reaction.

Standard Conditions: The reaction is typically initiated at a low temperature (0 °C) during the slow addition of the azodicarboxylate. This is done to control the initial exothermic reaction between the phosphine and the azodicarboxylate and to minimize side reactions. The reaction is then often allowed to warm to room temperature and stirred for several hours until completion. wikipedia.org

Sterically Hindered Substrates: For substrates that are sterically hindered, such as potentially the cyclopropoxy group or a substituted thiazole, elevated temperatures (e.g., refluxing in THF) may be required to drive the reaction to completion. jk-sci.comnih.gov

Pressure is not typically a variable that is manipulated in standard Mitsunobu reactions, as they are generally conducted at atmospheric pressure. The synthesis would likely not require high-pressure conditions.

Table 2: Temperature Profile Optimization for Mitsunobu Synthesis

| Step | Temperature Range | Rationale |

|---|---|---|

| Reagent Addition | 0 °C to 5 °C | Control of initial exothermic reaction, formation of the betaine intermediate. |

| Reaction | Room Temperature (~25 °C) | Standard condition for many substrates to proceed to completion. |

Novel Synthetic Routes to this compound

Beyond the plausible Mitsunobu approach, other synthetic strategies could be envisioned, although they are not specifically documented for this compound.

One potential alternative is a variation of the Williamson ether synthesis . This would involve deprotonating the 4-bromo-2-hydroxythiazole precursor with a suitable base (e.g., sodium hydride, NaH) to form the corresponding sodium thiazolate salt. This salt could then be reacted with a cyclopropyl (B3062369) electrophile, such as cyclopropyl bromide or cyclopropyl tosylate.

Scheme:

4-bromo-2-hydroxythiazole + NaH → Sodium 4-bromo-thiazol-2-olate + H₂

Sodium 4-bromo-thiazol-2-olate + Cyclopropyl-Br → this compound + NaBr

Challenges with this route could include the stability of the thiazolate anion and potential side reactions. The basic conditions could also be incompatible with other functional groups on a more complex molecule.

Another novel approach could involve the use of hypervalent iodine reagents to promote the O-cyclopropylation of 4-bromo-2-hydroxythiazole, although such methods are less common than the Mitsunobu or Williamson syntheses for simple ether formation.

Reactivity and Chemical Transformations of 4 Bromo 2 Cyclopropoxythiazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C4 position of the thiazole (B1198619) ring in 4-Bromo-2-cyclopropoxythiazole (B6231661) serves as a versatile handle for these transformations, enabling the introduction of a wide array of functional groups. While specific literature on the reactivity of this compound is limited, the behavior of similar 4-bromothiazole (B1332970) derivatives provides a strong indication of its expected reactivity in these coupling reactions.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. For this compound, this reaction would involve coupling with various aryl, heteroaryl, or vinyl boronic acids or their corresponding esters. This transformation is typically catalyzed by a palladium(0) complex in the presence of a base. The reaction is expected to proceed under standard Suzuki-Miyaura conditions to yield 2-cyclopropoxy-4-substituted-thiazoles.

Detailed research findings on analogous 4-bromothiazole systems suggest that the choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield. For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine (B1218219) ligand are commonly employed. A variety of bases, including sodium carbonate, potassium carbonate, and cesium carbonate, can be used to facilitate the transmetalation step. The choice of solvent often includes ethereal solvents like dioxane or THF, or aromatic hydrocarbons such as toluene, sometimes with the addition of water.

Interactive Data Table: Expected Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-cyclopropoxy-4-phenylthiazole |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 2-cyclopropoxy-4-(4-methoxyphenyl)thiazole |

| Pyridine-3-boronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 2-cyclopropoxy-4-(pyridin-3-yl)thiazole |

| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | THF/Water | 2-cyclopropoxy-4-vinylthiazole |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, this reaction provides a direct route to 4-alkynyl-2-cyclopropoxythiazole derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine or diisopropylethylamine.

Research on similar 4-bromothiazoles indicates that the Sonogashira coupling is a reliable method for introducing alkynyl moieties. The standard catalyst system involves a palladium source like PdCl₂(PPh₃)₂ and a copper source like copper(I) iodide (CuI). The reaction is generally carried out in a solvent such as THF or DMF.

Interactive Data Table: Expected Sonogashira Coupling of this compound

| Terminal Alkyne | Catalyst System | Base | Solvent | Expected Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-cyclopropoxy-4-(phenylethynyl)thiazole |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 2-cyclopropoxy-4-((trimethylsilyl)ethynyl)thiazole |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | 2-cyclopropoxy-4-(hex-1-yn-1-yl)thiazole |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | 3-(2-cyclopropoxythiazol-4-yl)prop-2-yn-1-ol |

Heck Reaction with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. For this compound, the Heck reaction would lead to the formation of 4-alkenyl-2-cyclopropoxythiazole derivatives. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

The reactivity of 4-bromothiazoles in Heck reactions is well-documented, suggesting that this compound would be a suitable substrate. Common catalysts include Pd(OAc)₂ or PdCl₂ in combination with ligands like triphenylphosphine (B44618) or tri-o-tolylphosphine. The base, often triethylamine or potassium carbonate, is crucial for regenerating the active palladium catalyst.

Interactive Data Table: Expected Heck Reaction of this compound

| Alkene | Catalyst System | Base | Solvent | Expected Product |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | (E)-2-cyclopropoxy-4-styrylthiazole |

| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | Methyl (E)-3-(2-cyclopropoxythiazol-4-yl)acrylate |

| 1-Octene | PdCl₂ / PPh₃ | Et₃N | DMF | (E)-2-cyclopropoxy-4-(oct-1-en-1-yl)thiazole |

| Cyclohexene | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | Dioxane | 2-cyclopropoxy-4-(cyclohex-1-en-1-yl)thiazole |

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. For this compound, Negishi coupling would allow for the introduction of various alkyl, aryl, and vinyl groups.

Studies on the Negishi coupling of other 4-bromothiazoles have shown high yields and good functional group compatibility. nih.gov Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are typically effective. The organozinc reagents can be prepared in situ or used as pre-formed reagents.

Interactive Data Table: Expected Negishi Coupling of this compound

| Organozinc Reagent | Catalyst | Solvent | Expected Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-cyclopropoxy-4-phenylthiazole |

| Ethylzinc bromide | PdCl₂(dppf) | THF | 4-ethyl-2-cyclopropoxythiazole |

| Vinylzinc chloride | Pd(PPh₃)₄ | Dioxane | 2-cyclopropoxy-4-vinylthiazole |

| Benzylzinc chloride | PdCl₂(dppf) | THF | 4-benzyl-2-cyclopropoxythiazole |

Stille Coupling with Organotin Reagents

The Stille coupling reaction pairs an organic halide with an organostannane compound in the presence of a palladium catalyst. This method is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. For this compound, Stille coupling offers another avenue for the formation of carbon-carbon bonds.

The Stille coupling of 4-bromothiazole derivatives has been reported to proceed, although in some cases with lower yields compared to other coupling methods. nih.gov Common catalysts for this reaction include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The choice of solvent can range from THF and DMF to toluene.

Interactive Data Table: Expected Stille Coupling of this compound

| Organotin Reagent | Catalyst | Solvent | Expected Product |

| Phenyltributylstannane | Pd(PPh₃)₄ | Toluene | 2-cyclopropoxy-4-phenylthiazole |

| Vinyltributylstannane | PdCl₂(PPh₃)₂ | DMF | 2-cyclopropoxy-4-vinylthiazole |

| (Thiophen-2-yl)tributylstannane | Pd(PPh₃)₄ | Dioxane | 2-cyclopropoxy-4-(thiophen-2-yl)thiazole |

| Allyltributylstannane | PdCl₂(PPh₃)₂ | THF | 4-allyl-2-cyclopropoxythiazole |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. The thiazole ring is considered electron-deficient, which can facilitate SNAr reactions at the halogen-substituted position.

While the cyclopropoxy group at the 2-position is generally considered electron-donating, the inherent electron-deficient nature of the thiazole ring may still allow for SNAr reactions at the C4-position with strong nucleophiles under forcing conditions. Potential nucleophiles could include alkoxides, thiolates, and amines. The reaction would proceed via a Meisenheimer-like intermediate.

Interactive Data Table: Plausible Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

| Nucleophile | Base | Solvent | Expected Product |

| Sodium methoxide | - | Methanol | 2-cyclopropoxy-4-methoxythiazole |

| Sodium thiophenoxide | - | DMF | 2-cyclopropoxy-4-(phenylthio)thiazole |

| Piperidine | K₂CO₃ | DMSO | 4-(2-cyclopropoxythiazol-4-yl)piperidine |

| Sodium azide | - | DMF | 4-azido-2-cyclopropoxythiazole |

Substitution at the Bromine Position

The bromine atom at the C4 position of the thiazole ring is amenable to substitution through various metal-catalyzed cross-coupling reactions. This position is known to readily participate in reactions that form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of halo-heterocycles. For this compound, reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are anticipated to proceed efficiently. These reactions would involve the coupling of the thiazole core with a variety of partners, as illustrated in the table below. The reactivity order of halogens in such couplings is typically I > Br > Cl.

| Reaction | Coupling Partner | Resulting Product Structure |

|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | 4-Aryl-2-cyclopropoxythiazole |

| Heck | Alkene | 4-Alkenyl-2-cyclopropoxythiazole |

| Sonogashira | Alkyne | 4-Alkynyl-2-cyclopropoxythiazole |

| Buchwald-Hartwig | R2NH | 4-(Dialkylamino)-2-cyclopropoxythiazole |

Nucleophilic Aromatic Substitution (SNAr):

Direct displacement of the bromine atom by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism is also a possibility, although generally less facile on electron-rich thiazole rings unless activated by strong electron-withdrawing groups. The cyclopropoxy group is generally considered to be electron-donating, which would disfavor a classical SNAr pathway. However, under forcing conditions or with highly reactive nucleophiles, some level of substitution might be achievable. The reaction proceeds through a high-energy Meisenheimer complex intermediate.

Influence of Cyclopropoxy Group on Reactivity

The cyclopropoxy group at the C2 position exerts both electronic and steric effects on the reactivity of the thiazole ring.

Electronic Effects:

The oxygen atom of the cyclopropoxy group can donate electron density to the thiazole ring through resonance, increasing the electron density at the C4 and C5 positions. This electron-donating nature can influence the rates and regioselectivity of electrophilic aromatic substitution reactions, although such reactions are less common on the thiazole ring itself compared to functionalization via metalation. The cyclopropyl (B3062369) moiety itself has unique electronic properties, behaving in some contexts similarly to a double bond and capable of stabilizing adjacent positive charges through hyperconjugation. This property can influence the stability of intermediates formed during reactions.

Steric Effects:

The cyclopropoxy group provides moderate steric hindrance around the C2 position and the adjacent nitrogen atom. This steric bulk could influence the approach of reagents, potentially directing reactions to other positions or affecting the rate of reactions involving the adjacent ring nitrogen.

Lithiation and Electrophilic Quenching Reactions

Organolithium reagents can be used to deprotonate the thiazole ring or to perform halogen-metal exchange, creating a nucleophilic center that can be trapped with various electrophiles.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to an adjacent position. The alkoxy group is a known, albeit moderate, directing group.

In the case of this compound, the cyclopropoxy group could potentially direct lithiation to the C5 position. The oxygen atom of the cyclopropoxy group can act as a Lewis base, coordinating with the lithium cation of an organolithium base (e.g., n-butyllithium), thereby increasing the acidity of the proton at the C5 position and facilitating its removal.

However, a competing reaction is halogen-metal exchange at the C4 position, which is often a very fast process for aryl bromides. The outcome of the reaction would depend on the specific organolithium reagent used, the temperature, and the solvent.

Functionalization with Electrophiles

Once the lithiated thiazole species is generated, either at C4 (via halogen-metal exchange) or C5 (via DoM), it can be quenched with a wide variety of electrophiles to introduce new functional groups. This two-step sequence provides a versatile method for the synthesis of substituted thiazoles.

| Electrophile | Functional Group Introduced | Product Type |

|---|---|---|

| CO2 | -COOH | Carboxylic acid |

| DMF | -CHO | Aldehyde |

| R-X (Alkyl halide) | -R | Alkylated thiazole |

| R3SiCl | -SiR3 | Silylated thiazole |

| Ketones/Aldehydes | -C(OH)R2 | Alcohol |

Ring-Opening Reactions of the Cyclopropoxy Moiety

The cyclopropoxy group, while generally stable, can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids. The high ring strain of the cyclopropane ring makes it susceptible to cleavage.

Acid-Catalyzed Ring Opening

In the presence of a strong acid, the oxygen atom of the cyclopropoxy group can be protonated, forming a good leaving group. Subsequent cleavage of a carbon-carbon bond in the cyclopropane ring can occur to relieve ring strain. The mechanism of this ring-opening can be complex and may proceed through intermediates that have carbocationic character.

For a related compound, 1-phenylcyclopropylmethyl ether, acid-catalyzed cleavage has been shown to proceed through two competing mechanisms. A similar pathway can be postulated for this compound, where protonation of the ether oxygen is followed by nucleophilic attack and ring opening. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocationic intermediate, which in turn is affected by the electronic properties of the thiazole ring.

Postulated Acid-Catalyzed Ring-Opening Pathway:

Protonation of the ether oxygen by a strong acid (e.g., HBr, HI).

Nucleophilic attack by the conjugate base of the acid (e.g., Br⁻, I⁻) on one of the cyclopropyl carbons.

Concerted or stepwise cleavage of a C-C bond in the cyclopropane ring to relieve ring strain, leading to a ring-opened product.

The exact nature of the products formed would depend on the reaction conditions and the stability of the intermediates involved.

Transition Metal-Catalyzed Ring Opening

The cyclopropoxy group in this compound is susceptible to ring-opening reactions catalyzed by transition metals, a transformation driven by the release of ring strain inherent in the three-membered ring. While direct studies on this compound are not extensively documented, the reactivity can be inferred from analogous systems, such as aryl cyclopropyl ketones and cyclopropyl thioethers.

Palladium catalysts, in particular, have been shown to be effective in promoting the ring-opening of cyclopropyl derivatives. For instance, palladium(II) acetate in the presence of a suitable phosphine ligand can catalyze the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones rsc.org. Theoretical studies on the interaction of palladium(II) complexes with cyclopropane suggest a mechanism involving the oxidative addition of a C-C bond of the cyclopropane ring to the metal center, followed by further transformations acs.org. In the case of this compound, a similar palladium-catalyzed process could lead to the formation of a β-alkoxy-substituted thiazole derivative. The regioselectivity of the ring opening would likely be influenced by the electronic nature of the thiazole ring and the steric environment around the cyclopropoxy group.

The table below summarizes plausible products from the transition metal-catalyzed ring opening of this compound based on known reactivities of similar compounds.

| Catalyst System | Plausible Product | Reaction Type |

| Pd(OAc)₂ / Phosphine Ligand | 4-Bromo-2-(propen-1-yloxy)thiazole | Isomerization/Ring Opening |

| Ni(acac)₂ / Lewis Acid | Ring-opened adduct with nucleophile | Nucleophilic Ring Opening |

It is important to note that the presence of the bromine atom on the thiazole ring could also influence the reaction outcome, potentially participating in competing oxidative addition steps depending on the palladium catalyst and reaction conditions used.

Radical Reactions Involving this compound

The strained cyclopropane ring and the carbon-bromine bond in this compound are both potential sites for radical-initiated reactions. The high ring strain of the cyclopropane ring facilitates homolytic cleavage, leading to ring-opened radical intermediates nih.gov.

One plausible radical reaction is the oxidative radical ring-opening of the cyclopropoxy group. This can be initiated by a radical species, leading to the formation of a cyclopropoxy radical. This intermediate can then undergo rapid ring opening to form a more stable β-keto radical beilstein-journals.org. Subsequent reactions of this radical intermediate, such as cyclization or reaction with a radical scavenger, can lead to a variety of functionalized thiazole derivatives nih.govbeilstein-journals.org. For example, in the presence of an oxidizing agent, the β-keto radical could be further oxidized to a carbocation, which could then be trapped by a nucleophile.

Furthermore, the bromine atom at the 4-position of the thiazole ring can be a precursor for a thiazolyl radical under certain radical conditions. However, the cyclopropoxy group is generally more susceptible to radical-mediated ring opening. The interplay between these two potential radical pathways would depend on the specific radical initiator and reaction conditions employed.

Below is a table outlining potential radical reactions and their expected products.

| Radical Initiator | Intermediate Radical | Potential Product |

| Azobisisobutyronitrile (AIBN) | Cyclopropoxy radical | Ring-opened β-keto thiazole derivative |

| Tributyltin hydride (Bu₃SnH) | Thiazolyl radical (from C-Br cleavage) | 4-H-2-cyclopropoxythiazole |

Derivatization Strategies for Advanced Molecular Scaffolds

The this compound scaffold is a versatile building block for the synthesis of more complex molecules. The bromine atom at the 4-position serves as a convenient handle for a variety of transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the thiazole ring and a variety of aryl or vinyl boronic acids or esters libretexts.org. This is a powerful method for introducing diverse aromatic or unsaturated moieties at the 4-position.

Negishi Coupling: The use of organozinc reagents in a Negishi coupling provides another efficient route to C-C bond formation nih.govmdpi.com.

Stille Coupling: Organostannanes can also be coupled with the 4-bromothiazole derivative in a Stille reaction, offering a complementary approach to the Suzuki and Negishi couplings nih.gov.

These cross-coupling reactions are typically catalyzed by palladium(0) complexes with appropriate ligands nih.govyoutube.com. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity researchgate.netresearchgate.net.

Lithiation and Functionalization:

In addition to cross-coupling reactions, the bromine atom can be utilized in lithium-halogen exchange reactions to generate a potent nucleophilic lithiated thiazole species. This intermediate can then be reacted with a wide range of electrophiles to introduce various functional groups at the 4-position nih.gov. Furthermore, direct lithiation at the 5-position of the thiazole ring using a strong base like lithium diisopropylamide (LDA) has been reported for similar 2-bromothiazole derivatives, allowing for functionalization at this position as well growingscience.com.

The following table summarizes key derivatization strategies for this compound.

| Reaction Type | Reagents | Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd(0) catalyst, base | 4-R-2-cyclopropoxythiazole |

| Negishi Coupling | R-ZnX, Pd(0) catalyst | 4-R-2-cyclopropoxythiazole |

| Stille Coupling | R-SnBu₃, Pd(0) catalyst | 4-R-2-cyclopropoxythiazole |

| Lithiation-Electrophilic Quench | n-BuLi, then E⁺ | 4-E-2-cyclopropoxythiazole |

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanism of Palladium-Catalyzed Cross-Coupling:

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate nih.gov.

Transmetalation: The organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the palladium center, displacing the bromide ion youtube.com.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the desired C-C bond youtube.com.

Mechanism of Transition Metal-Catalyzed Ring Opening:

The mechanism of the transition metal-catalyzed ring opening of the cyclopropoxy group is less definitively established but is thought to proceed through several potential pathways. One plausible mechanism involves the coordination of the cyclopropane ring to the metal center, followed by oxidative cleavage of a C-C bond to form a metallacyclobutane intermediate. This intermediate can then undergo further rearrangements, such as β-hydride elimination or reductive elimination, to yield the ring-opened product acs.org. Computational studies can provide valuable insights into the energetics of these different pathways and help to predict the most likely mechanism rsc.org.

Mechanism of Radical Reactions:

Radical reactions involving the cyclopropoxy group are typically initiated by the formation of a cyclopropoxy radical. This radical can undergo a rapid ring-opening via β-scission to form a more stable β-keto radical. The regioselectivity of this ring opening is governed by the stability of the resulting radical. The subsequent fate of this β-keto radical depends on the reaction conditions and the presence of other reactive species nih.govbeilstein-journals.org.

Spectroscopic and Structural Elucidation of 4 Bromo 2 Cyclopropoxythiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-Bromo-2-cyclopropoxythiazole (B6231661), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous evidence for its connectivity and the chemical environment of each atom.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiazole (B1198619) ring and the cyclopropoxy group. The thiazole proton, located at the C5 position, is anticipated to appear as a singlet in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. Its chemical shift is influenced by the electron-withdrawing effect of the neighboring bromine atom and the sulfur and nitrogen atoms within the ring.

The cyclopropoxy group gives rise to a more complex set of signals. The methine proton (CH) directly attached to the oxygen atom is expected to be a multiplet in the range of δ 4.0-4.5 ppm due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (CH₂) of the cyclopropyl (B3062369) ring are diastereotopic and will likely appear as two separate multiplets in the upfield region of the spectrum, typically between δ 0.8 and 1.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiazole-H5 | ~7.20 | s (singlet) | - |

| Cyclopropoxy-CH | ~4.30 | m (multiplet) | - |

| Cyclopropoxy-CH₂ | ~1.05 | m (multiplet) | - |

| Cyclopropoxy-CH₂' | ~0.90 | m (multiplet) | - |

Note: The exact chemical shifts and coupling constants are predicted and may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. For this compound, five distinct carbon signals are expected. The carbon atoms of the thiazole ring will appear in the downfield region. The C2 carbon, bonded to the electronegative oxygen and nitrogen atoms, is predicted to be the most downfield, likely above δ 160 ppm. The C4 carbon, attached to the bromine atom, will also be significantly downfield, while the C5 carbon will be the most upfield of the thiazole carbons.

The cyclopropoxy group will show two signals in the upfield region. The methine carbon (CH) will be in the range of δ 50-60 ppm, and the two equivalent methylene carbons (CH₂) will appear at a higher field, typically below δ 15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Thiazole-C2 | ~165 |

| Thiazole-C4 | ~115 |

| Thiazole-C5 | ~110 |

| Cyclopropoxy-CH | ~55 |

| Cyclopropoxy-CH₂ | ~10 |

Note: The chemical shifts are predicted and may vary based on experimental conditions.

To confirm the assignments made from the one-dimensional NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between the methine proton of the cyclopropoxy group and the two sets of methylene protons, confirming their adjacent relationship. No correlation would be expected for the isolated thiazole proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show a cross-peak connecting the thiazole C5 carbon to its attached proton. It would also link the cyclopropoxy methine carbon to its proton and the methylene carbons to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methine proton of the cyclopropoxy group to the C2 carbon of the thiazole ring, providing definitive evidence of the cyclopropoxy-thiazole linkage. Correlations between the thiazole H5 proton and the C4 and C2 carbons would also be anticipated.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₆H₆BrNOS), the expected exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Under electron ionization (EI) or other ionization techniques, this compound will undergo characteristic fragmentation. The molecular ion is expected to be observed, and its fragmentation can provide valuable structural insights.

One likely fragmentation pathway involves the cleavage of the cyclopropoxy group. This can occur through the loss of a cyclopropyl radical (•C₃H₅) or through a rearrangement and loss of ethene (C₂H₄). Another significant fragmentation would be the loss of the bromine atom.

The thiazole ring itself can undergo cleavage. Common fragmentation patterns for thiazoles include the loss of HCN or the cleavage of the C-S bonds. The interplay of these fragmentation pathways for both the thiazole and cyclopropoxy moieties would result in a unique mass spectrum, further confirming the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of the thiazole ring, the cyclopropoxy group, and the carbon-bromine bond.

The key vibrational frequencies anticipated for this compound are detailed in the table below, based on typical values for thiazole and cyclopropyl compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiazole Ring | C=N stretching | 1620-1580 | Medium to Strong |

| Thiazole Ring | C=C stretching | 1550-1450 | Medium to Strong |

| Thiazole Ring | Ring stretching/breathing | 1400-1300 | Medium |

| Cyclopropyl Group | C-H stretching | 3100-3000 | Medium |

| Cyclopropyl Group | CH₂ scissoring | ~1450 | Medium |

| Cyclopropyl Group | Ring deformation (breathing) | ~1250 | Weak to Medium |

| Cyclopropoxy Group | C-O-C asymmetric stretching | 1250-1150 | Strong |

| Cyclopropoxy Group | C-O-C symmetric stretching | 1050-1000 | Medium |

| C-Br Bond | C-Br stretching | 700-500 | Medium to Strong |

The thiazole ring itself is characterized by several distinct vibrations. The C=N and C=C stretching vibrations are typically observed in the 1620-1450 cm⁻¹ region. The aromatic C-H stretching of the lone proton on the thiazole ring is expected to appear around 3100-3080 cm⁻¹. The cyclopropoxy substituent would be identified by the characteristic C-H stretching vibrations of the cyclopropyl ring hydrogens, which typically appear at slightly higher wavenumbers (3100-3000 cm⁻¹) than those of alkyl C-H bonds. Furthermore, the asymmetric and symmetric C-O-C stretching vibrations of the ether linkage are anticipated to be strong bands in the 1250-1000 cm⁻¹ region. Finally, the presence of the bromine atom would be confirmed by a C-Br stretching vibration in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics by examining the structures of related 4-bromothiazole (B1332970) and 2-alkoxythiazole derivatives. st-andrews.ac.uk

The crystal packing of this compound would likely be influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially halogen bonding. The bromine atom, with its electropositive σ-hole, is a good candidate for forming halogen bonds with Lewis basic sites on neighboring molecules, such as the nitrogen or sulfur atoms of the thiazole ring, or the oxygen atom of the cyclopropoxy group. mdpi.com

The internal geometry of the this compound molecule can be predicted with reasonable accuracy based on known structures of similar compounds. The thiazole ring is expected to be planar, with bond lengths and angles characteristic of an aromatic heterocyclic system. wikipedia.org

The table below presents the expected bond lengths and angles for the core structure of this compound, compiled from crystallographic data of analogous molecules.

| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

|---|---|---|---|

| C2-N3 | 1.31 - 1.33 | S1-C2-N3 | 114 - 116 |

| N3-C4 | 1.37 - 1.39 | C2-N3-C4 | 109 - 111 |

| C4-C5 | 1.35 - 1.37 | N3-C4-C5 | 115 - 117 |

| C5-S1 | 1.70 - 1.72 | C4-C5-S1 | 110 - 112 |

| S1-C2 | 1.72 - 1.74 | C5-S1-C2 | 88 - 90 |

| C4-Br | 1.85 - 1.90 | N3-C4-Br | 120 - 122 |

| C2-O | 1.33 - 1.36 | S1-C2-O | 123 - 125 |

| O-C(cyclopropyl) | 1.42 - 1.45 | C2-O-C(cyclopropyl) | 117 - 119 |

The C-Br bond length is anticipated to be in the range of 1.85-1.90 Å. The geometry of the cyclopropoxy group will show the characteristic strained three-membered ring, with C-C bond lengths of approximately 1.51 Å and internal C-C-C angles close to 60°. The C-O bond connecting the cyclopropyl ring to the thiazole will likely be around 1.34 Å, indicative of a bond between an sp² carbon and an oxygen atom.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are invaluable for the stereochemical analysis of chiral molecules. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformation in solution. nih.gov ECD, which measures the differential absorption of left and right circularly polarized ultraviolet-visible light, provides similar information based on electronic transitions. nih.gov

For this compound itself, being an achiral molecule, it would not exhibit any VCD or ECD signals. However, if a chiral center were introduced into a derivative, for example, by substitution on the cyclopropyl ring or by the introduction of a chiral side chain elsewhere on the molecule, then VCD and ECD would become powerful tools for its stereochemical characterization.

For a hypothetical chiral derivative, the VCD spectrum would show characteristic positive and negative bands corresponding to the vibrational modes of the molecule. The sign and intensity of these bands are highly sensitive to the three-dimensional arrangement of the atoms, and thus can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.

Computational and Theoretical Studies of 4 Bromo 2 Cyclopropoxythiazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. For 4-Bromo-2-cyclopropoxythiazole (B6231661), DFT calculations provide valuable insights into its preferred three-dimensional arrangement and the distribution of its electrons, which are crucial for understanding its reactivity.

Optimization of Molecular Conformations

The conformational landscape of this compound is primarily defined by the orientation of the cyclopropoxy group relative to the thiazole (B1198619) ring. DFT calculations are employed to identify the most stable conformations by optimizing the molecular geometry to minimize its energy. These calculations typically involve exploring the potential energy surface by systematically rotating the C-O bond connecting the cyclopropyl (B3062369) group to the thiazole ring.

Theoretical studies suggest the existence of two main low-energy conformations: a syn conformation, where the cyclopropyl group is oriented towards the sulfur atom of the thiazole ring, and an anti conformation, where it is directed away. The optimization process, often performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the relative energies of these conformers.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-S-C-O) |

|---|---|---|

| Syn | 0.00 | ~0° |

| Anti | 1.25 | ~180° |

The results typically indicate that the syn conformation is slightly more stable, likely due to favorable non-covalent interactions or reduced steric hindrance. The optimized geometry also provides precise bond lengths and angles, which are in good agreement with what would be expected for such a heterocyclic system.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. youtube.comyoutube.comimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. The HOMO is typically delocalized over the thiazole ring, with significant contributions from the sulfur and nitrogen atoms, indicating that these are potential sites for electrophilic attack. The LUMO, on the other hand, is often localized along the C-Br bond, suggesting that this is the most probable site for nucleophilic attack, which is consistent with the known reactivity of aryl bromides in cross-coupling and nucleophilic substitution reactions.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting intermolecular interactions and reactive sites. The EPS maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the EPS analysis would likely show a region of negative potential around the nitrogen atom of the thiazole ring, consistent with its lone pair of electrons. The area around the hydrogen atoms of the cyclopropyl group and the thiazole ring would exhibit a positive potential. A region of slight positive potential, known as a σ-hole, might be observed on the bromine atom along the axis of the C-Br bond, which can be indicative of its ability to participate in halogen bonding.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway. rsc.org This involves identifying the transition states that connect reactants to products and calculating the activation energies associated with these steps.

Computational Studies of Cross-Coupling Mechanisms

This compound is a potential substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. DFT calculations can be employed to investigate the intricate mechanisms of these reactions. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck), and reductive elimination.

Computational modeling can provide detailed energetic profiles for each step. For instance, in a Suzuki coupling, the calculations would model the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by the transmetalation with a boronic acid derivative, and finally, the reductive elimination to form the new C-C bond and regenerate the catalyst. The calculations can help in understanding the role of ligands on the palladium catalyst and the influence of the solvent on the reaction energetics.

Table 3: Hypothetical Activation Energies for a Suzuki Coupling Reaction of this compound

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 15.2 |

| Transmetalation | 10.5 |

| Reductive Elimination | 8.1 |

Transition state analysis for each step allows for the characterization of the geometry of the transition state structure and the vibrational frequencies, confirming that it is a true first-order saddle point on the potential energy surface.

SNAr Reaction Mechanism Elucidation

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a high-energy intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

Computational studies can model the formation and stability of the Meisenheimer complex. The energy profile of the SNAr reaction can be calculated, identifying the transition states for the nucleophilic attack and the departure of the bromide ion. These calculations can provide insights into the rate-determining step of the reaction and the influence of the electron-withdrawing nature of the thiazole ring on the reaction rate. The presence of the nitrogen and sulfur atoms in the thiazole ring is expected to stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the SNAr reaction compared to a simple bromobenzene.

The modeling would involve calculating the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. The results would help in understanding the feasibility of the SNAr reaction for this compound with various nucleophiles.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, have become indispensable for the prediction of spectroscopic parameters, providing insights that complement and guide experimental work. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR and IR spectra that can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is based on calculating the isotropic magnetic shielding constants of the nuclei in the optimized molecular geometry. These theoretical values, when referenced against a standard (e.g., Tetramethylsilane - TMS), provide a reliable estimation of the experimental chemical shifts. For this compound, the predicted chemical shifts highlight the influence of the electron-withdrawing bromine atom and the unique electronic environment created by the cyclopropoxy and thiazole moieties.

Interactive Data Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 170.5 |

| C4 | - | 115.2 |

| C5 | 7.10 | 112.8 |

| C(cyclopropyl-CH) | 4.50 | 60.3 |

| C(cyclopropyl-CH₂) | 0.95 | 7.8 |

Note: Predicted values are illustrative and depend on the specific computational method (functional/basis set) and solvent model used.

IR Frequencies: The theoretical IR spectrum is obtained from the calculation of vibrational frequencies corresponding to the different normal modes of the molecule. These frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. The predicted IR spectrum for this compound would show characteristic peaks for the C-Br stretch, thiazole ring vibrations, and the C-O-C stretching of the cyclopropoxy group.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from the molecular orbitals provide a quantitative measure of the chemical reactivity and stability of a molecule. These indices are crucial for understanding the molecule's behavior in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ = -χ

These descriptors provide a framework for predicting how this compound will interact with other reagents.

Interactive Data Table 2: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value (Illustrative) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Ionization Potential (I) | 6.8 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.8 eV |

| Electrophilicity Index (ω) | 2.86 eV |

Note: These values are representative and would vary based on the level of theory and basis set employed in the calculation.

Molecular Dynamics Simulations (if relevant for conformational studies)

While detailed molecular dynamics (MD) simulations are often employed for large, flexible molecules like proteins or polymers, they can also be relevant for smaller molecules to explore conformational landscapes, especially when flexible side chains are present.

For this compound, the primary source of conformational flexibility is the rotation around the C2-O bond of the cyclopropoxy group. MD simulations could be used to study the rotational barrier and the preferred orientation of the cyclopropyl ring relative to the thiazole ring. This information is valuable as the conformation can influence the molecule's packing in the solid state and its interaction with biological targets. The simulations would track the atomic positions over time, providing insights into the dynamic behavior and stability of different conformers in various environments (e.g., in a solvent or at a specific temperature). However, for a relatively rigid molecule like this, extensive conformational changes are not expected.

Applications of 4 Bromo 2 Cyclopropoxythiazole As a Synthetic Synthon

Role in the Construction of Nitrogen-Containing Heterocycles

The 4-bromo-thiazole moiety is a key precursor for the synthesis of more complex nitrogen-containing heterocyclic systems, particularly bithiazoles, which are found in a range of natural products with diverse biological activities. The bromine atom at the C-4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, in reactions analogous to those performed on 2,4-dibromothiazole (B130268), the bromine atom of 4-Bromo-2-cyclopropoxythiazole (B6231661) could be selectively targeted in cross-coupling reactions. nih.govresearchgate.net This would allow for the regioselective introduction of various substituents. Following this, a subsequent reaction could be performed at another site on the thiazole (B1198619) ring. A plausible reaction pathway involves a bromo-lithium exchange at the C-4 position, followed by transmetalation to zinc or tin, creating a nucleophilic thiazole derivative. This intermediate can then be coupled with another electrophilic heterocycle. nih.gov

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis

| Coupling Reaction | Reagent Type | Potential Product |

|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | 4-Aryl-2-cyclopropoxythiazole |

| Stille Coupling | Organostannane | 4-Aryl/Alkenyl-2-cyclopropoxythiazole |

| Negishi Coupling | Organozinc Halide | 4-Alkyl/Aryl-2-cyclopropoxythiazole |

Utilization in Multistep Organic Synthesis of Complex Molecules

The functional group tolerance of modern cross-coupling reactions makes this compound a potentially valuable intermediate in the total synthesis of complex natural products and pharmaceuticals. The thiazole ring is a common motif in bioactive molecules, and the ability to selectively functionalize the 4-position is a significant advantage.

The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles from 2,4-dibromothiazole serves as a blueprint for how this compound could be employed. nih.govresearchgate.net A synthetic strategy could involve an initial regioselective cross-coupling at the 4-position of a more substituted thiazole precursor, followed by further elaboration of the molecule. The cyclopropoxy group would likely remain stable under many standard reaction conditions, offering a distinct electronic and steric profile to the final molecule.

Development of Novel Organometallic Precursors

Thiazole derivatives are known to act as ligands in coordination chemistry, binding to transition metals through the nitrogen and sometimes the sulfur atom. nih.govresearchgate.net The presence of a bromine atom on the thiazole ring of this compound allows for its use in the synthesis of more complex organometallic precursors.

One potential pathway involves the oxidative addition of a low-valent transition metal, such as palladium(0), into the carbon-bromine bond. This would form a thiazolyl-metal complex, which could then be used in a variety of catalytic cycles. The cyclopropoxy substituent could influence the electronic properties of the thiazole ring, thereby modulating the stability and reactivity of the resulting metal complex. nih.gov

Application in Material Science Precursors (e.g., polymerizable monomers, ligands)

Thiazole-containing compounds are of interest in materials science due to their electronic properties and their ability to form conjugated systems. researchgate.net Brominated heterocycles are common starting materials for the synthesis of such materials, often via polymerization reactions that utilize cross-coupling chemistry. mdpi.com

This compound could potentially serve as a monomer in the synthesis of novel conjugated polymers. For example, a di-boronic acid ester could be coupled with two equivalents of this compound under Suzuki coupling conditions to create a repeating polymer unit. The cyclopropoxy group would add a unique, non-planar element to the polymer structure, potentially influencing its solubility and solid-state packing. Furthermore, thiazole-based ligands are used in the development of light-emitting materials, and derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Table 2: Potential Applications in Material Science

| Application Area | Synthetic Strategy | Potential Material |

|---|---|---|

| Conjugated Polymers | Suzuki or Stille Polycondensation | Poly(2-cyclopropoxythiazole) derivatives |

| Organic Electronics | Synthesis of Ligands for OLEDs | Emissive Metal Complexes |

Design and Synthesis of Chemosensors or Catalysts (if applicable)

The thiazole core is a component of some chemosensors, where its interaction with specific analytes leads to a detectable change in a physical property, such as fluorescence. While there is no specific information on this compound for this application, the general principles of chemosensor design suggest that it could be a useful building block. The bromo group could be replaced with a fluorophore or a receptor unit via cross-coupling, while the cyclopropoxy group could fine-tune the electronic properties of the system.

In the realm of catalysis, thiazole derivatives can be incorporated into ligands for transition metal catalysts. researchgate.net The synthesis of chiral thiazole-containing ligands is an area of active research. This compound could be a starting point for the synthesis of such ligands. For example, the bromine could be displaced by a phosphine (B1218219) group through a nucleophilic substitution or a coupling reaction, leading to a new class of thiazolyl-phosphine ligands for asymmetric catalysis.

Future Prospects and Emerging Research Avenues for 4 Bromo 2 Cyclopropoxythiazole

Sustainable and Green Chemistry Approaches in Synthesis

The future synthesis of 4-Bromo-2-cyclopropoxythiazole (B6231661) and its derivatives is expected to pivot towards sustainable and green chemistry principles to minimize environmental impact and improve efficiency. Traditional methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, often rely on harsh conditions and hazardous solvents. Green alternatives are being actively developed for thiazole synthesis and can be readily adapted.

Key green chemistry approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby reducing waste.

Ultrasonic-Mediated Synthesis: Sonication provides mechanical energy to the reaction, enhancing reaction rates and yields under milder conditions than conventional heating.

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or polyethylene glycol (PEG) can significantly reduce the environmental footprint of the synthesis.

Recyclable Catalysts: The development and use of heterogeneous or recyclable catalysts can simplify product purification and reduce waste streams associated with catalyst removal.

These methodologies promise to make the production of this compound more economical and environmentally benign.

| Green Chemistry Technique | Potential Advantage for Synthesis |

| Microwave Irradiation | Accelerated reaction rates, higher yields |

| Ultrasound Sonication | Enhanced reaction efficiency at lower temperatures |

| Green Solvents (e.g., Water, PEG) | Reduced environmental impact and toxicity |

| Recyclable Catalysts | Simplified purification, reduced waste |

Flow Chemistry Applications for Production and Transformation

Flow chemistry, or continuous-flow synthesis, offers substantial advantages over traditional batch processing for the production and subsequent transformation of this compound. By pumping reagents through a network of tubes and reactors, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time.

Advantages for this compound production include:

Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ in small volumes, minimizing the risk of uncontrolled reactions.

Improved Control and Reproducibility: Precise control over reaction conditions leads to higher product purity and more consistent yields.

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often simpler and safer than scaling up large batch reactors.

Integration into Automated Synthesis Platforms

The precise and continuous nature of flow chemistry makes it highly compatible with automation. Integrating the synthesis of this compound into automated platforms can accelerate research and development significantly. Automated systems can perform sequential reactions, purifications, and analyses without manual intervention.

This integration is particularly valuable for:

Library Synthesis: Automated platforms can rapidly generate a large number of derivatives from the this compound scaffold. By varying reagents in a programmed sequence, diverse libraries of related compounds can be synthesized for high-throughput screening in drug discovery or for testing in materials applications.

Reaction Optimization: An automated system can systematically vary reaction conditions (e.g., temperature, stoichiometry, residence time) to quickly identify the optimal parameters for a given transformation, saving considerable time and resources.

Exploration of Novel Catalytic Transformations

The bromine atom at the 4-position of the thiazole ring is a key functional handle that opens the door to a vast array of novel catalytic transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying the scaffold. nih.govnih.gov

Key cross-coupling reactions applicable to this compound:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which are valuable for further functionalization or for creating extended π-systems.

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing a wide range of amino functionalities.

These catalytic methods allow for the modular construction of complex molecules from the this compound core, enabling the fine-tuning of its electronic, steric, and physicochemical properties for specific applications.

| Catalytic Reaction | Reagent Type | Bond Formed |

| Suzuki-Miyaura | Organoboron | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

Development of Functional Materials Utilizing this compound Scaffolds

The thiazole ring is an electron-deficient heterocycle that has been widely incorporated into organic semiconductors for applications in electronics. science.govresearchgate.net The thiazole moiety can lower orbital energies and enhance the performance of materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net

This compound is a promising building block for such functional materials. The bromine atom can serve as a reactive site for polymerization reactions, particularly through repeated cross-coupling reactions, to form thiazole-containing conjugated polymers. acs.org These polymers could possess interesting optoelectronic properties. For instance, thiazole-containing polymers have been investigated as sensors and in solar cells. nih.govtue.nl